synthesis and characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol
synthesis and characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 2-(Pyridin-2-ylamino)quinolin-8-ol. The synthetic strategy leverages a modern, efficient palladium-catalyzed cross-coupling reaction, while the characterization workflow employs a suite of spectroscopic and chromatographic techniques to ensure structural integrity and purity. This document is designed to serve as a practical handbook for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction: The Significance of the Quinolin-8-ol Moiety
8-Hydroxyquinoline (8-HQ) is a bicyclic heterocyclic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure endows it with remarkable properties, most notably its ability to chelate a wide variety of metal ions. This chelation capability is often linked to its biological activity.[4] The 8-HQ nucleus is a cornerstone in the development of therapeutic agents, and its derivatives are explored for a multitude of applications, from anticancer and neuroprotective agents to fluorescent chemosensors.[4][5]
The introduction of an amino-pyridine substituent at the C2 position of the quinolin-8-ol core, creating 2-(Pyridin-2-ylamino)quinolin-8-ol, is a strategic modification. This addition introduces further hydrogen bonding capabilities and potential metal coordination sites, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The synthesis of such N-aryl-2-aminoquinolines is most effectively achieved through modern cross-coupling methodologies.
Synthetic Strategy: Buchwald-Hartwig Amination
Classical methods for C-N bond formation often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering high yields, excellent functional group tolerance, and milder reaction conditions.[6] This makes it the ideal choice for coupling 2-aminopyridine with a 2-haloquinolin-8-ol precursor.
The catalytic cycle, a cornerstone of this reaction's efficiency, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination of the desired product, regenerating the Pd(0) catalyst.[6][7]
Diagram of the Synthetic Pathway
Caption: Synthetic scheme via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis
This protocol is a self-validating system; adherence to the inert atmosphere and reagent purity is critical for achieving high yields and minimizing side products.
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Preparation of the Reaction Vessel: A two-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Addition of Reagents: To the flask, add 2-chloroquinolin-8-ol (1.0 eq), 2-aminopyridine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are mixed. This mixture is then added to the reaction flask.
-
Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.
-
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-chloroquinolin-8-ol. The mixture is then subjected to three cycles of vacuum/argon backfill to ensure the removal of all oxygen.
-
Reaction Conditions: The flask is equipped with a reflux condenser and heated to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(Pyridin-2-ylamino)quinolin-8-ol.
Structural Characterization and Purity Assessment
Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A multi-technique approach ensures the unambiguous identification of the target compound.
Diagram of the Characterization Workflow
Caption: Workflow for characterization and purity assessment.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | 6.5-8.5 ppm (multiple aromatic protons), a broad singlet for N-H, a broad singlet for O-H. | Confirms the presence of both quinoline and pyridine ring systems and the amino and hydroxyl protons. |
| ¹³C NMR | Chemical Shifts (δ) | 90-160 ppm. | Confirms the carbon skeleton of the fused aromatic system. |
| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (O-H & N-H stretch), ~1620 (C=N stretch), ~1300 (C-N stretch), 3100-3000 (Aromatic C-H).[9] | Confirms the presence of key functional groups. The broadness indicates hydrogen bonding. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ = 250.09 | Confirms the molecular weight of the compound (C₁₅H₁₁N₃O, MW = 249.27 g/mol ). |
| HPLC (RP-C18) | Purity | >95% peak area at the specified retention time. | Quantifies the purity of the final compound. |
| Melting Point | Range | A sharp, defined melting range. | A sharp melting point indicates high purity. |
Detailed Characterization Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm or 280 nm).
-
Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as it allows for the observation of exchangeable protons (N-H and O-H).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
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Potential Applications in Drug Development
The 2-(Pyridin-2-ylamino)quinolin-8-ol scaffold is a promising starting point for drug discovery programs. Quinoline derivatives are known to possess a wide spectrum of biological activities.[10][11] The structural features of this particular compound—a metal-chelating 8-hydroxyquinoline core combined with a hydrogen-bonding aminopyridine unit—make it a compelling candidate for investigation in several therapeutic areas:
-
Anticancer Agents: Many quinoline-based compounds exhibit potent antiproliferative activity.[2][8]
-
Antimicrobial Agents: The 8-hydroxyquinoline scaffold has a long history of use as an antibacterial and antifungal agent.[4][12][13]
-
Neuroprotective Agents: The ability to chelate metal ions is a key strategy in developing drugs for neurodegenerative diseases where metal dyshomeostasis is implicated.
Further derivatization and biological screening of this core structure could lead to the identification of potent and selective lead compounds for a variety of disease targets.
References
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Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Santos, M. A., et al. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [Link]
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Various Authors. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
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Al-Busafi, S. N., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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PubChem. (n.d.). 2-Amino-8-quinolinol. National Center for Biotechnology Information. [Link]
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Arjunan, V., & Mohan, S. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]
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Shaker, Y. M., et al. (2020). Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts. ResearchGate. [Link]
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Sali, K., et al. (2010). Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. Taylor & Francis Online. [Link]
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Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]
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Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
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El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
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Kaur, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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Smith, C. R., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
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Smith, C. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Smith, C. R., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
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